N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
Description
N-[4-(4-Phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:
- Oxazole core: A five-membered heterocyclic ring with nitrogen and oxygen atoms, influencing electronic properties and binding interactions.
- 4-Phenylpiperazine-1-carbonyl: A piperazine derivative substituted with a phenyl group and a carbonyl moiety, enhancing receptor affinity through aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-16(13-6-7-13)20-18-19-15(12-25-18)17(24)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZZZWBPQXCGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Key Structural and Functional Differences
Heterocyclic Core Variations
- Oxazole (Target) vs. Thiazole (4, 12) : The oxazole’s oxygen atom may enhance polarity and hydrogen-bonding capacity compared to thiazole’s sulfur, which could improve solubility or alter target binding .
Piperazine/Piperazinone Modifications
- 4-Phenylpiperazine-1-carbonyl (Target): The phenyl group enables π-π stacking with aromatic residues in target proteins, while the carbonyl may participate in hydrogen bonding. This contrasts with Compound 2’s piperazinone ring, which lacks a phenyl group but incorporates a peptide-like backbone .
Carboxamide Substituents
- Cyclopropane (Target, 2, 4, 5, 12) : The cyclopropane ring’s strain may confer conformational rigidity, favoring entropic gains upon target binding. In contrast, benzo[d][1,3]dioxole (12) introduces an electron-rich aromatic system, possibly altering pharmacokinetics .
Biological Activity
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₄O₃ |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 1351581-87-7 |
This compound exhibits its biological activity primarily through interactions with specific biological targets. The oxazole moiety is known to enhance the compound's ability to modulate enzyme activities and receptor interactions.
Target Enzymes and Receptors
Research indicates that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibitors of PARP are being explored for their potential in cancer therapy, particularly in tumors with BRCA1 and BRCA2 mutations .
Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines, including human myeloid leukemia cells (U937) without exhibiting cytotoxicity in normal cells .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and favorable distribution characteristics, which are crucial for therapeutic efficacy .
Case Studies
- In Vivo Studies : In a study involving xenograft models of colorectal cancer, related compounds demonstrated significant tumor growth inhibition when administered orally. These results highlight the potential for clinical application in treating cancers associated with DNA repair deficiencies .
- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis indicated that modifications on the piperazine ring significantly affect the inhibitory potency against PARP enzymes. Compounds with specific substitutions showed enhanced activity, suggesting pathways for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
